molecular formula C17H18N4O2S B2716483 2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210224-61-5

2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2716483
CAS No.: 1210224-61-5
M. Wt: 342.42
InChI Key: FDCWQTCPOJGNNT-UHFFFAOYSA-N
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Description

2-(4-(Phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzimidazole core linked to a piperazine ring, which is further substituted with a phenylsulfonyl group. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzimidazole core with a piperazine derivative, often in the presence of a base such as potassium carbonate.

    Sulfonylation: The final step involves the sulfonylation of the piperazine ring with a phenylsulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may target the sulfonyl group or other reducible functionalities.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)-1H-benzo[d]imidazole: Similar structure but lacks the sulfonyl group.

    2-(4-(Phenylsulfonyl)piperazin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a benzimidazole core.

    2-(4-(Phenylsulfonyl)piperazin-1-yl)quinoline: Features a quinoline ring in place of the benzimidazole core.

Uniqueness

The presence of the phenylsulfonyl group in 2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole imparts unique chemical and biological properties, distinguishing it from other similar compounds. This functional group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-24(23,14-6-2-1-3-7-14)21-12-10-20(11-13-21)17-18-15-8-4-5-9-16(15)19-17/h1-9H,10-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCWQTCPOJGNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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